molecular formula C11H9BrN2 B8183908 3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine

Cat. No.: B8183908
M. Wt: 249.11 g/mol
InChI Key: CRXWNMPVOUTBDG-UHFFFAOYSA-N
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Description

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties

Chemical Reactions Analysis

Types of Reactions

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the naphthyridine core.

    Substitution: Halogen substitution reactions are common, where the bromine atom can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can produce a variety of substituted naphthyridines .

Scientific Research Applications

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to its biological effects. For instance, its anticancer activity may be attributed to the inhibition of key enzymes involved in cell proliferation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other naphthyridine derivatives such as:

  • 1,5-naphthyridine
  • 1,6-naphthyridine
  • 1,8-naphthyridine

Uniqueness

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine is unique due to its specific substitution pattern and the presence of a bromine atom, which can influence its reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and materials .

Properties

IUPAC Name

3-bromo-7,8-dihydro-6H-cyclopenta[b][1,8]naphthyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2/c12-9-5-8-4-7-2-1-3-10(7)14-11(8)13-6-9/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRXWNMPVOUTBDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC3=CC(=CN=C3N=C2C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.11 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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